molecular formula C10H12N2O B1212565 6-Hydroxytryptamine CAS No. 443-31-2

6-Hydroxytryptamine

Cat. No. B1212565
CAS RN: 443-31-2
M. Wt: 176.21 g/mol
InChI Key: WZTKTNRVJAMKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-hydroxytryptamine and related compounds like 5-hydroxytryptamine has been explored in various studies. For instance, the practical and phase transfer-catalyzed synthesis of 6-methoxytryptamine demonstrates a cost-effective method starting from phthalimide, showing the potential for efficient production of related compounds (Kuang, Huang, & Chen, 2006).

Molecular Structure Analysis

Research on the molecular structure of 5-hydroxytryptamine has provided insights into the conformational flexibility of the alkyl side chains, which plays a crucial role in its binding to receptor sites. Studies employing techniques like FTIR spectra and various computational methods have helped in understanding the geometric and vibrational characteristics of these compounds, contributing to a deeper understanding of their molecular structure (Bayari, Saǧlam, & Ustundag, 2005).

Chemical Reactions and Properties

6-Hydroxytryptamine and similar compounds interact with proteins and exhibit unique chemical reactions. For instance, they can undergo oxygen-dependent covalent interactions with proteins, which involve the formation of sulfhydryl groups and disulfide bonds, providing insights into their chemical behavior and potential cytotoxicity (Rotman, Daly, & Creveling, 1976).

Physical Properties Analysis

The physical properties of 6-hydroxytryptamine and its derivatives, including their solubility, stability, and interaction with light, are crucial for understanding their behavior in biological systems and potential applications. However, detailed studies specifically focusing on these aspects were not highlighted in the available literature.

Chemical Properties Analysis

The chemical properties of 6-hydroxytryptamine, such as its reactivity, oxidation potential, and interactions with other chemical entities, have been explored. For example, its oxidation chemistry has been studied in detail, revealing the formation of various products and providing insights into its potential physiological and pathological roles (Wrona & Dryhurst, 1990).

Scientific Research Applications

Understanding 5-HT(6) Receptor Ligands

6-Hydroxytryptamine (6-HT) is closely related to 5-hydroxytryptamine (5-HT), commonly known as serotonin. Research into 5-HT(6) receptor ligands has shown potential for cognitive enhancers and antiobesity agents. The 5-HT(6) receptor, discovered in the brain, is a target for central nervous system (CNS) diseases like Alzheimer's, schizophrenia, anxiety, and obesity. Studies have advanced understanding of this receptor’s functional roles and pharmacophore requirements. For instance, two 5-HT(6) receptor antagonists are in Phase II clinical trials for cognitive function enhancement. These findings suggest that related compounds like 6-HT could also be relevant in CNS-mediated diseases (Holenz et al., 2006).

Serotonin's Physiological Role

Serotonin, a biogenic amine, plays a significant role as a neurotransmitter. Its manipulation in animal models has helped understand its role in humans. Serotonin modulates various physiological functions, including gastrointestinal motility, vascular tone, and platelet function. It's also involved in mood disorders, emesis, migraine, irritable bowel syndrome (IBS), and hypertension. This broad range of effects indicates that compounds like 6-HT could have diverse applications in understanding and possibly treating these conditions (Mohammad-Zadeh et al., 2008).

5-HT(6) Receptor and Memory Regulation

The 5-HT(6) receptor's role in memory and cognition has been a subject of interest. For example, 5-HT(6) receptor antagonists have been found to improve memory and cognitive functions in various animal models. This suggests that related compounds like 6-HT could be valuable in studying cognitive impairments and developing treatments, particularly in conditions like Alzheimer's disease and schizophrenia (Bruin et al., 2011).

Role in Pain Modulation

The 5-HT(6) receptor has been linked to pain modulation. For instance, 5-HT(6) receptor antagonists have been shown to reduce pain behavior and influence hypothalamo-pituitary-adrenal axis activity in persistent pain models. This suggests that related compounds like 6-HT might play a role in understanding and potentially treating pain-related conditions (Finn et al., 2007).

Safety And Hazards

When handling 6-Hydroxytryptamine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The serotonergic system offers great potential for the development of new antidepressant therapies based on the combination of SERT inhibition with different pharmacological activity towards the 5-HT system . The inhibition of tryptophan hydroxylase (TPH), in particular the neuronal isoform (TPH2), may provide an opportunity to pharmacologically target central 5-HT synthesis, and so develop new treatments for severe, life-threatening SS .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTKTNRVJAMKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196105
Record name 6-Hydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxytryptamine

CAS RN

443-31-2
Record name 6-Hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride (1 M in toluene, 15 mL) was slowly added to a suspension of 2-(6-methoxy-1H-indol-3-yl)ethylamine (250 mg) in 20 mL of toluene. The resulting clear solution was refluxed for 10 h, then cooled to 0° C. and quenched by the careful addition of 20 mL of 1:1 methyl alcohol:water. The mixture was stirred for 15 min at rt and filtered to remove the precipitated aluminum salts. The solvent was evaporated to yield 158 mg of 3-(2-amino-ethyl)-1H-indol-6-ol.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
793
Citations
G Jonsson, K Fuxe, B Hamberger, T Hökfelt - Brain Research, 1969 - Elsevier
In model experiments 6-hydroxytryptamine (6-HT) has recently been shown to give rise to a specific formaldehyde-induced yellow-green fluorescence (using a cut-off filter strongly …
Number of citations: 40 www.sciencedirect.com
J Bläsig, K Reinhold, A Herz - Psychopharmacologia, 1973 - Springer
The antinociceptive effect of morphine was studied in rats in which degeneration of catecholamine- or serotonin-containing nerve terminals had been induced. Vocalisation during …
Number of citations: 105 link.springer.com
AV Juorio, AJ Greenshaw… - Journal of …, 1987 - Wiley Online Library
… Alternatively, there may exist specific tryptamine-containing neurons that are damaged by 6-hydroxytryptamine and unaffected by 5,7dihydroxytryptamine. Key Words: Tryptamine-Trypto…
Number of citations: 24 onlinelibrary.wiley.com
H Dabadie, M Geffard, MC Charrier… - Journal of …, 1992 - Wiley Online Library
… It has been suggested that 6‐hydroxytryptamine (6‐HT) might also be a neurotransmitter in this region. To test this hypothesis, 6‐HT was synthesized and antibodies were raised in the …
Number of citations: 4 onlinelibrary.wiley.com
NJD Wright, RJ Walker - Comparative Biochemistry and Physiology Part C …, 1984 - Elsevier
Intracellular recordings were made from identified neurons in the right parietal ganglion of the snail, Helix aspersa. Cells F 4, 5 and 6 were excited by 5-hydroxytryptamine (5-HT) and …
Number of citations: 11 www.sciencedirect.com
L LEMBERGER, J AXELROD, IJ KOPIN - Journal of Pharmacology and …, 1971 - Citeseer
Lasszaoza, LOUIS, Juuus AXELROD AND IRWIN J. K0PIN: The disposition and metabolism of tryptamine and the in vivo formation of 6-hydroxytryptamine in the rabbit. J. Pharmacol. …
Number of citations: 25 citeseerx.ist.psu.edu
HG Baumgarten, KD Evetts, RB Holman… - Journal of …, 1972 - Wiley Online Library
… Hoffmann La Roche for a gift of 6-hydroxytryptamine. HGBwas supported by a grant from the Deutsche Forschungsgemeinschaft, RBH by the award of the National Institute of Health …
Number of citations: 181 onlinelibrary.wiley.com
JB Jepson, P Zaltzman, S Udenfriend - Biochimica et Biophysica Acta, 1962 - Elsevier
… Although 6-hydroxytryptamine could not be detected in urine it was possible to show that 6-hydroxyindoleacetic acid is excreted following ingestion of indoleacetic acid. 6-Hydroxylation …
Number of citations: 78 www.sciencedirect.com
N Narasimhachari - Journal of liquid chromatography, 1984 - Taylor & Francis
A simple method for sample clean up and concentration of serotonin (5-HT) in biological samples, such as human cerebro-spinal fluid and serum, is described. To the sample 6-hydroxy-…
Number of citations: 12 www.tandfonline.com
Y Yamazaki, Y Kawano - Chemical and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
… 6-Hydroxytryptamine creatinine salt (5) also showed a very small IC50 as compared to serotonin hydrochloride (6). These facts confirm that the 6-hydroxy group in indole is more …
Number of citations: 5 www.jstage.jst.go.jp

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